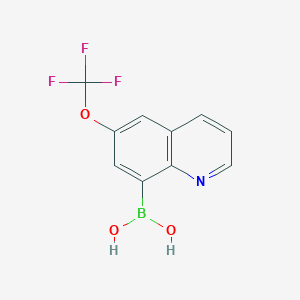![molecular formula C14H11BN2O3 B7952556 [4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7952556.png)
[4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The phenylboronic acid moiety can then be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl derivative with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale palladium-catalyzed coupling reactions. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid
Major Products
Oxidation: Phenols and quinones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
[4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and sensors .
Mechanism of Action
The mechanism of action of [4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for saccharides. The oxadiazole ring can interact with various biological targets, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid: Similar structure but with a different position of the oxadiazole ring.
[4-(5-Phenyl-1,2,4-thiadiazol-3-yl)phenyl]boronic acid: Contains a thiadiazole ring instead of an oxadiazole ring.
[4-(5-Phenyl-1,2,4-triazol-3-yl)phenyl]boronic acid: Contains a triazole ring instead of an oxadiazole ring .
Uniqueness
[4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is unique due to the combination of the boronic acid group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BN2O3/c18-15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-2-1-3-5-11/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPKKOHBWPYXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B7952480.png)



![[2-(Dipropylsulfamoyl)phenyl]boronic acid](/img/structure/B7952500.png)

![[8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7952512.png)
![[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid](/img/structure/B7952520.png)
![[4-(Benzyloxy)-3-fluoro-2-methoxyphenyl]boronic acid](/img/structure/B7952524.png)
![[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B7952531.png)
![[2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid](/img/structure/B7952553.png)
![{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7952573.png)
![[3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7952575.png)
![{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7952577.png)
